molecular formula C17H22FNO3 B11832903 Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate

Cat. No.: B11832903
M. Wt: 307.36 g/mol
InChI Key: PNCDXUYGMZPOLQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H22FNO3 It is a piperidine derivative that features a fluorobenzoyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the fluorobenzoyl group or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H22FNO3

Molecular Weight

307.36 g/mol

IUPAC Name

tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12H,7-10H2,1-3H3

InChI Key

PNCDXUYGMZPOLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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